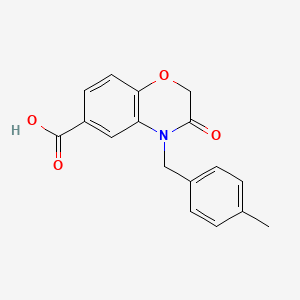

![molecular formula C10H10N2O3 B1387585 Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 871819-42-0](/img/structure/B1387585.png)

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Vue d'ensemble

Description

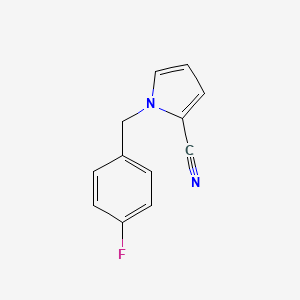

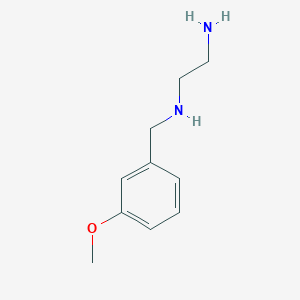

“Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 871819-42-0 and a molecular weight of 206.2 . It is also known by its IUPAC name, methyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13) . This indicates the presence of a pyrrolopyridine core in the molecule.Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 206.2 and is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Here is a concise analysis of the scientific research applications of “Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate”:

Diabetes Management

This compound may be beneficial in reducing blood glucose levels, which can be applied in the prevention and treatment of diabetes-related conditions such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .

Antiviral Applications

Studies suggest potential antiviral properties, although specific details on the mechanisms or targeted viruses are not provided in the search results .

Broad Biological Activities

Derivatives of this compound show a range of biological activities including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .

Synthetic Applications

The compound has been used in synthetic chemistry experiments for the production of other chemical entities with high yield and operational simplicity .

Domino Reaction Catalyst

It serves as a catalyst-free domino reaction component for synthesizing pyrrolo[3,2-c]pyridine derivatives in water .

Indole Derivative Synthesis

It is involved in the synthesis of indole derivatives which are prevalent moieties present in natural products and pharmaceuticals .

Mécanisme D'action

Target of Action

The primary targets of Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate may also affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is a white to yellow solid and is stored at refrigerator temperatures . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.

Result of Action

Based on the wide range of biological activities exhibited by similar indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate, it is known that the compound should be stored at refrigerator temperatures , suggesting that temperature could be an important factor in its stability.

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWQGICAGHBWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CNC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1387504.png)

![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B1387524.png)